PTP1B Inhibitory Potency: 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol vs. PTP Inhibitor IV
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol (CHEMBL1801440) exhibits an IC₅₀ of 1,300 nM against recombinant human PTP1B, measured via p-nitrophenol release from pNPP substrate after 10-minute preincubation [1]. In contrast, the widely used broad-spectrum inhibitor PTP Inhibitor IV (CAS 329317-98-8) shows a PTP1B IC₅₀ of 2,500 nM under comparable enzymatic assay conditions . This represents a 1.9-fold higher potency for the target compound against PTP1B.
| Evidence Dimension | PTP1B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,300 nM (1.3 µM) |
| Comparator Or Baseline | PTP Inhibitor IV (329317-98-8), IC₅₀ = 2,500 nM (2.5 µM) |
| Quantified Difference | 1.9-fold higher potency for the target compound |
| Conditions | Recombinant human PTP1B; pNPP substrate; 10 min preincubation; p-nitrophenol detection [1] |
Why This Matters
For PTP1B-focused drug discovery programs (e.g., diabetes and obesity), a 1.9-fold improvement in target potency translates to lower compound loading in biochemical screens, reducing the risk of aggregation-based false positives and enabling more robust SAR exploration.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440) – PTP1B IC₅₀ Data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708. View Source
